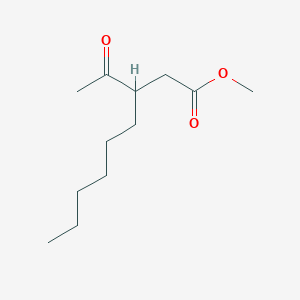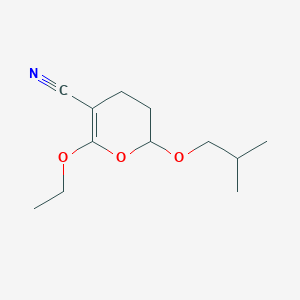
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is an organic compound with a complex structure that includes both ethoxy and methylpropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-methylpropyl alcohol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3,4-dihydro-2H-pyran-5-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylpropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium ethoxide in ethanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-2-methylpropane: Shares the ethoxy group but differs in the overall structure and reactivity.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains similar functional groups but has a different core structure.
Uniqueness
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is unique due to its combination of ethoxy and methylpropoxy groups attached to a dihydropyran ring with a nitrile group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
112147-92-9 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
6-ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12-10(7-13)5-6-11(16-12)15-8-9(2)3/h9,11H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
KMJQBTSGQOUJCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(CCC(O1)OCC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
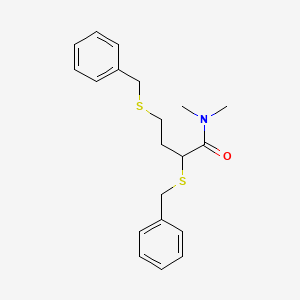
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
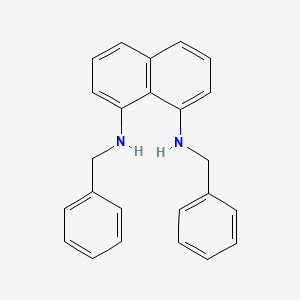
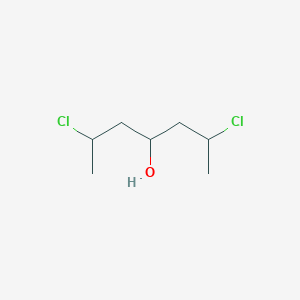
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
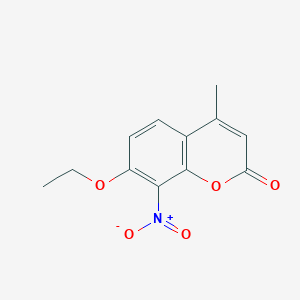
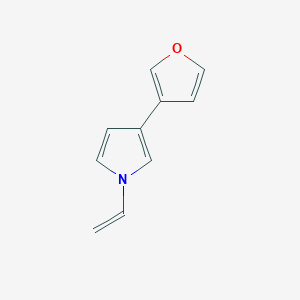
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
